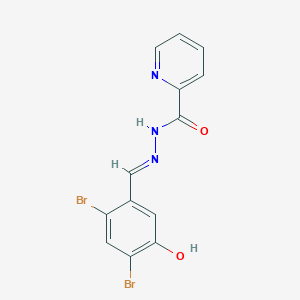

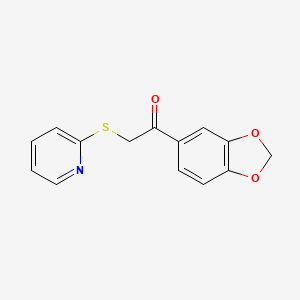

N'-(2,4-二溴-5-羟基苄叉亚甲基)-2-吡啶甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process starting from specific hydrazides and aldehydes. For example, the synthesis of related compounds often includes reactions of hydrazides with substituted aldehydes in the presence of catalysts or under reflux conditions in suitable solvents, like ethanol, to yield hydrazone derivatives (A. Amr et al., 2016). These methods can be adapted to synthesize N'-(2,4-Dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using single-crystal X-ray diffraction, which provides detailed information on the crystal structure, including bond lengths, angles, and molecular conformation. Compounds like N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide have been analyzed to confirm their structure and evaluate their molecular configuration (M. Alotaibi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving hydrazone compounds can include nucleophilic addition, condensation, and cyclization reactions. These reactions are crucial for further functionalization or modification of the core structure, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties. For example, the synthesis and characterization of derivatives involve detailed spectroscopic analysis (FT-IR, NMR, UV–Visible) to understand the chemical reactivity and properties of the compounds (M. Raja et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and substituents present in the compound. These properties are essential for predicting the compound's behavior in various solvents and conditions, which is crucial for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of N'-(2,4-Dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide and its derivatives can be explored through various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy. These analyses provide insights into the electronic structure, functional groups, and molecular interactions within the compound and with other molecules. Studies on similar compounds have revealed details about their electronic transitions, charge distribution, and potential as nonlinear optical materials (K. Govindarasu et al., 2015).

科学研究应用

抗增殖剂

一系列混合配体芳酰腙和 N 供体杂环路易斯碱 Cu(II) 络合物,包含相关化合物(5-溴-2-羟基苄叉亚甲基)-2-羟基苯甲酰肼,对包括卵巢癌和结直肠癌在内的多种人类肿瘤细胞系表现出显著的抗增殖作用。这些络合物,尤其是络合物 4,显示出有效的细胞毒活性,表明通过诱导细胞凋亡而不触发癌细胞自噬,在癌症治疗中具有潜在应用 (Sutradhar 等,2017)。

抗菌活性

N'-(4-甲氧基苄叉亚甲基)-2-[3-氰基-7,8-二氢-4-(5-甲基呋喃-2-基)-2-氧代-2H-吡喃[4,3-b]吡啶-1(5H)-基]乙酰肼的合成展示了对革兰氏阳性和革兰氏阴性细菌的抗菌功效。这种化合物具有类似于 N'-(2,4-二溴-5-羟基苄叉亚甲基)-2-吡啶甲酰肼的结构部分,表明类似化合物有可能作为开发新型抗菌剂的基础 (Amr 等,2016)。

代谢研究

涉及与 N'-(2,4-二溴-5-羟基苄叉亚甲基)-2-吡啶甲酰肼结构相似的化合物的研究探索了它们在生物系统中的代谢变化。例如,在仓鼠血液和组织中对 3-[双(2-氯乙基)-甲酰肼]-2,2,5,5-四甲基吡咯啉-1-氧自由基的研究揭示了此类化合物的代谢稳定性和转化,这对于理解它们在医学应用中的药代动力学和药效学至关重要 (Raïkova 等,1981)。

分子对接研究

化合物(E)-1-(5-溴-2-羟基苄叉亚甲基)氨基脲进行了广泛的光谱表征和分子对接研究,揭示了其潜在的生物活性。这些研究突出了它与抗真菌蛋白的相互作用,提出了一种评估相关化合物(如 N'-(2,4-二溴-5-羟基苄叉亚甲基)-2-吡啶甲酰肼)治疗潜力的方法,用于对抗真菌感染,甚至可能是其他微生物威胁 (Raja 等,2017)。

超分子化学

对基于吡啶的腙衍生物的研究,包括类似于 N'-(2,4-二溴-5-羟基苄叉亚甲基)-2-吡啶甲酰肼的衍生物,阐明了它们通过氢键形成复杂超分子结构的能力。此类性质对于设计具有特定功能的新材料至关重要,从分子识别到高级纳米材料的构建 (Khalid 等,2021)。

属性

IUPAC Name |

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N3O2/c14-9-6-10(15)12(19)5-8(9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXPOHAOZPUDDV-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)